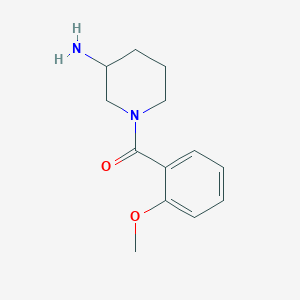

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPNAFOWPVUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone typically proceeds via:

- Preparation of a 2-methoxybenzoyl intermediate (usually a 2-methoxybenzoyl chloride or equivalent activated derivative).

- Nucleophilic substitution or acylation with a 3-aminopiperidine or protected piperidine derivative.

- Purification and isolation of the final amide product.

This approach leverages the reactivity of acid chlorides or activated esters with amines to form amide bonds under controlled conditions.

Preparation of 2-Methoxybenzoyl Intermediate

The 2-methoxyphenyl moiety is introduced as 2-methoxybenzoyl chloride or an equivalent acylating agent. Typical preparation involves:

- Conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Alternatively, Friedel-Crafts acylation of anisole (methoxybenzene) with phosgene or benzoyl chlorides in the presence of Lewis acids such as aluminum chloride (AlCl3) can generate the 2-methoxybenzoyl intermediate.

Example from related methanone syntheses:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts acylation of anisole with phosgene and AlCl3 in dichloroethane at -20°C to room temperature, 24 h | AlCl3 (1 eq), phosgene (excess), dichloroethane solvent | ~78.7% | Controlled temperature critical; workup includes aqueous quench and extraction |

| Conversion of 2-methoxybenzoic acid to acid chloride using SOCl2 | SOCl2, reflux, inert atmosphere | Typically high | Acid chloride used immediately due to instability |

These methods ensure a high-purity acylating agent for subsequent amide bond formation.

Coupling with 3-Aminopiperidine

The key step is the formation of the amide bond between the 3-aminopiperidine and the 2-methoxybenzoyl intermediate.

- Direct acylation: 3-Aminopiperidine is reacted with 2-methoxybenzoyl chloride in anhydrous solvents such as dichloromethane or toluene.

- Base addition: A base such as sodium carbonate or triethylamine is added to neutralize the hydrochloric acid formed and drive the reaction forward.

- Temperature control: The reaction is typically performed at low to moderate temperatures (0°C to room temperature) to minimize side reactions.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, toluene, or DMF |

| Base | Sodium carbonate, triethylamine, or sodium bicarbonate |

| Temperature | 0°C to 25°C |

| Reaction time | 1–24 hours |

| Workup | Aqueous quench, extraction, drying over Na2SO4, filtration |

The reaction yields the desired this compound after purification by column chromatography or recrystallization.

Alternative Synthetic Routes and Variations

- Use of protected amines: In some cases, the 3-aminopiperidine is protected (e.g., as a Boc or sulfonamide derivative) to improve selectivity and yield. After acylation, the protecting group is removed.

- Catalyst use: Lewis acids like aluminum chloride can catalyze acylation steps, especially in Friedel-Crafts type reactions.

- Solvent variations: Polar aprotic solvents such as N,N-dimethylformamide (DMF) can be used for nucleophilic substitution reactions involving sodium thioethylate or other nucleophiles, though less common for this amide formation.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid | SOCl2, reflux, inert atmosphere | >90% | Freshly distilled acid chloride used immediately |

| Acylation of 3-aminopiperidine with 2-methoxybenzoyl chloride | 3-Aminopiperidine (1 eq), 2-methoxybenzoyl chloride (1.1 eq), Na2CO3 (1.5 eq), DCM, 0°C to RT, 4 h | 75–85% | Purification by silica gel chromatography |

| Alternative Friedel-Crafts acylation (for intermediate synthesis) | Anisole + phosgene + AlCl3, 0°C to RT, 24 h | ~78% | Requires careful temperature control and quenching |

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Final product characterization includes NMR (¹H, ¹³C), LC-MS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone and selected analogs:

Key Observations:

- Methoxy Group Position: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in RCS-4. Substitution patterns on aromatic rings significantly influence receptor binding; for example, RCS-4’s 4-methoxy group enhances cannabinoid receptor affinity compared to ortho-substituted analogs .

- Heterocyclic Moieties: The 3-aminopiperidine group differentiates the target compound from indole-based cannabinoids (e.g., RCS-4) and piperazine derivatives (e.g., ). Piperidine rings may mimic morpholinoethyl groups in cannabinoids, which are critical for CB1 receptor interactions .

Pharmacological and Functional Comparisons

Receptor Affinity and Activity

- Cannabinoid Analogs: Indole-derived methanones (e.g., RCS-4, JWH-398) exhibit high CB1 receptor affinity due to their lipophilic side chains and aromatic groups . In contrast, pyrrole-derived analogs show reduced potency, emphasizing the importance of heterocycle choice .

- Side Chain Effects: highlights that optimal activity in cannabinoids requires 4–6 carbon side chains. The target compound lacks an alkyl chain but incorporates a rigid piperidine ring, which may serve as a bioisostere for flexible chains in other analogs .

Biological Activity

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, also known by its CAS number 1292056-88-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

The structure of this compound features a piperidine ring substituted with an amino group and a methoxyphenyl moiety. This unique arrangement may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antihyperglycemic Effects

Research indicates that this compound exhibits moderate antihyperglycemic activity . In studies involving diabetic models, the compound demonstrated a significant reduction in blood glucose levels, suggesting its potential as a therapeutic agent for managing diabetes.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in glucose metabolism. The dual piperidine structure allows for complex interactions that could modulate various biochemical pathways .

Case Study 1: In Vivo Efficacy in Diabetic Models

In a study evaluating the efficacy of this compound, researchers used diabetic mice models to assess blood glucose levels before and after administration of the compound. The results indicated a significant decrease in glucose levels compared to control groups receiving no treatment or standard antihyperglycemic drugs. This suggests that the compound may have potential as a treatment option for diabetes.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to understand how variations in the chemical structure of this compound affect its biological activity. It was found that modifications to the piperidine ring and phenyl substituents could lead to enhanced potency against specific targets, indicating that further optimization could yield more effective derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Moderate antihyperglycemic | Potential for drug development |

| 3-Aminopiperidine | Structure | Varies by derivative | Common scaffold in drug design |

| 2-Methylpiperidine | Structure | Limited activity reported | Used in synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.